molecular formula C14H16Cl2N2O2 B2902279 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097914-16-2

3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

Cat. No. B2902279
CAS RN: 2097914-16-2
M. Wt: 315.19
InChI Key: NTUAEWQAWKWPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea, also known as DHMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DHMU is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tyrosinase and cyclooxygenase-2. Tyrosinase is an enzyme involved in the production of melanin, while cyclooxygenase-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation. By inhibiting these enzymes, 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea may have anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects
3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea inhibits the growth of cancer cells, including breast cancer and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. In animal studies, 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been shown to lower blood glucose levels and improve insulin sensitivity. 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has also been shown to have herbicidal properties, making it a potential candidate for weed control.

Advantages and Limitations for Lab Experiments

3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications. However, 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well studied. Additionally, 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has not been extensively studied in human clinical trials, so its efficacy and safety in humans are not well established.

Future Directions

There are several potential future directions for research on 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea. One area of research could be the development of 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea as a potential anticancer agent. Further studies could investigate its mechanism of action and potential side effects in cancer cells, as well as its efficacy in animal models and human clinical trials. Another area of research could be the development of 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea as a potential anti-inflammatory agent. Further studies could investigate its mechanism of action and potential side effects in animal models and human clinical trials. Additionally, further studies could investigate the potential use of 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea in agriculture and environmental science, including its herbicidal and pollutant-degrading properties.

Synthesis Methods

3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been synthesized using different methods, including the reaction of 3,4-dichlorophenyl isocyanate with 1-hydroxycyclohex-2-ene-1-methanol. The reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The product is then purified using column chromatography, and the yield is typically around 50%. Other methods of synthesis have also been reported, including the reaction of 3,4-dichlorophenyl isocyanate with cyclohexanone and subsequent reduction of the product using sodium borohydride.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to lower blood glucose levels. In agriculture, 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been shown to have herbicidal properties, making it a potential candidate for weed control. In environmental science, 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been studied for its ability to degrade pollutants in water and soil.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c15-11-5-4-10(8-12(11)16)18-13(19)17-9-14(20)6-2-1-3-7-14/h2,4-6,8,20H,1,3,7,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUAEWQAWKWPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea

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